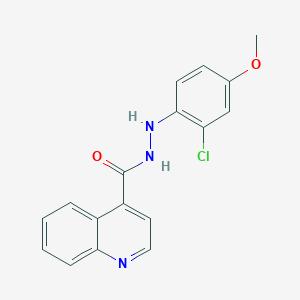
N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-chloro-4-methoxyaniline with quinoline-4-carbohydrazide under specific reaction conditions. The process may include steps such as:
Nitration: The nitration of 2-chloro-4-methoxyaniline to introduce a nitro group.
Reduction: Reduction of the nitro group to form the corresponding amine.
Condensation: Condensation of the amine with quinoline-4-carbohydrazide to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions to modify the quinoline ring.
Substitution: Nucleophilic substitution reactions to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions can include various substituted quinoline derivatives, which may exhibit different biological activities and properties.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: For its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with DNA: Binding to DNA and affecting its replication and transcription.
Modulating Signaling Pathways: Influencing various cellular signaling pathways to induce desired biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide include:
2-Phenylquinoline-4-carbohydrazide: Another quinoline derivative with similar structural features.
N-(2-Chloro-4-fluorobenzoyl)-N’-(5-hydroxy-2-methoxyphenyl)urea: A compound with a similar functional group arrangement.
7-Chloroquinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Uniqueness
N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities and properties compared to other quinoline derivatives.
特性
分子式 |
C17H14ClN3O2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
N'-(2-chloro-4-methoxyphenyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-11-6-7-16(14(18)10-11)20-21-17(22)13-8-9-19-15-5-3-2-4-12(13)15/h2-10,20H,1H3,(H,21,22) |
InChIキー |
LLYLERKLOXTKAC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NNC(=O)C2=CC=NC3=CC=CC=C23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)benzo[d]oxazole-7-methanol](/img/structure/B12879076.png)
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12879077.png)

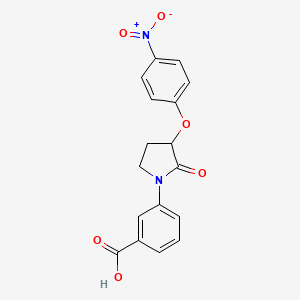
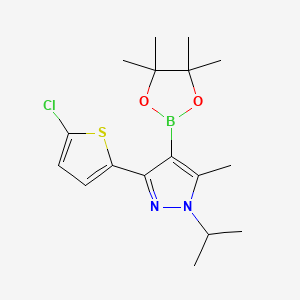
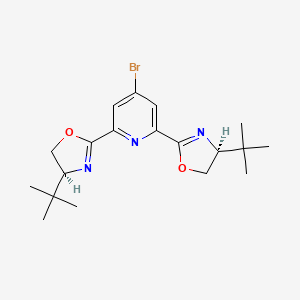
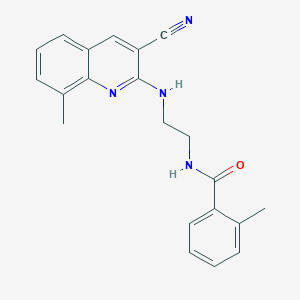
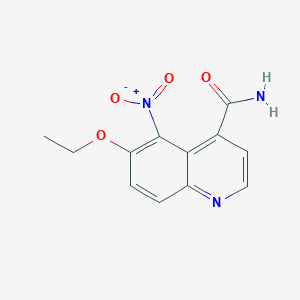
![3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879123.png)

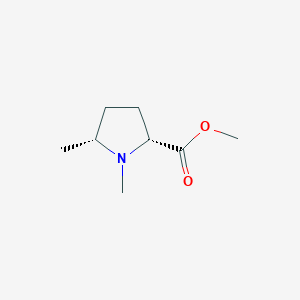
![4-Cyanobenzo[d]oxazole-2-carboxamide](/img/structure/B12879149.png)
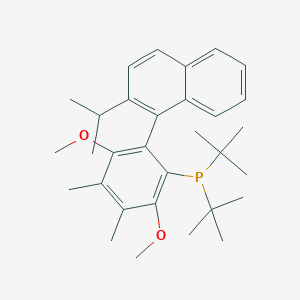
![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
